![molecular formula C22H24O3 B14512567 1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol CAS No. 63141-80-0](/img/structure/B14512567.png)
1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of phenoxy and propanol groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol typically involves multiple steps. One common method includes the SN2 reaction of an acetylide with 4-(2-bromoethyl)phenol . This reaction requires careful control of conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like Collins’ reagent.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly SN2 reactions.
Common Reagents and Conditions:
Oxidation: Collins’ reagent in dichloromethane at ambient temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acetylide reagents in the presence of a suitable leaving group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Uniqueness: 1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol stands out due to its unique combination of phenoxy and propanol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
63141-80-0 |
|---|---|
Formule moléculaire |
C22H24O3 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
1-[4-(5-methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C22H24O3/c1-4-18(14-17(2)3)19-10-12-22(13-11-19)25-16-20(23)15-24-21-8-6-5-7-9-21/h1,5-14,18,20,23H,15-16H2,2-3H3 |
Clé InChI |
JMMKSJHSJVFANZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(C#C)C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate](/img/structure/B14512497.png)

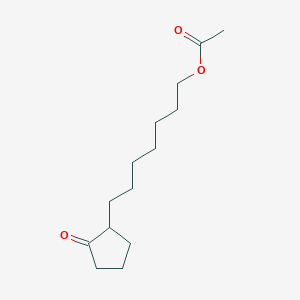
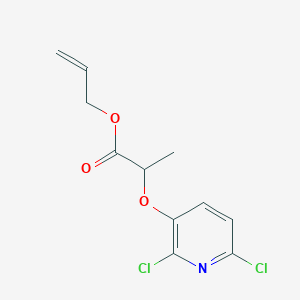
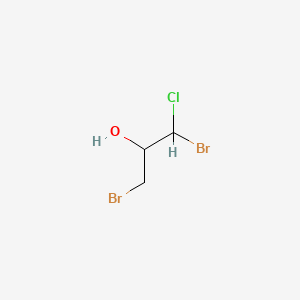
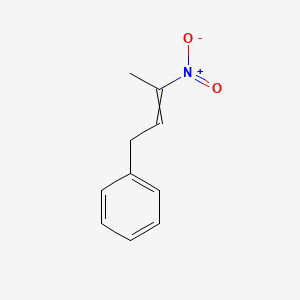
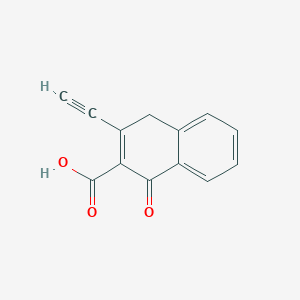
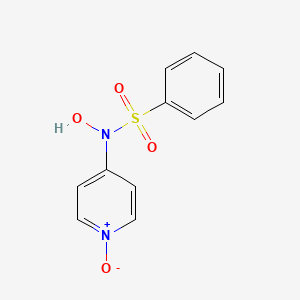
![3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]](/img/structure/B14512524.png)
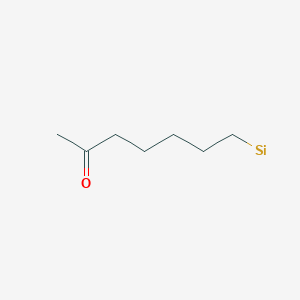

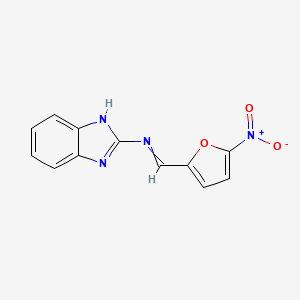
![[Ethyl(methyl)amino]acetonitrile](/img/structure/B14512536.png)
